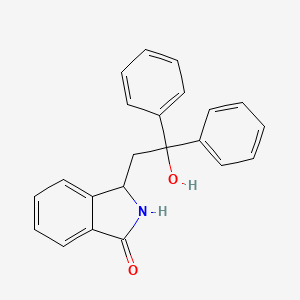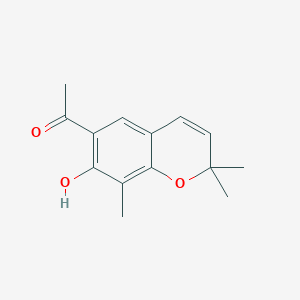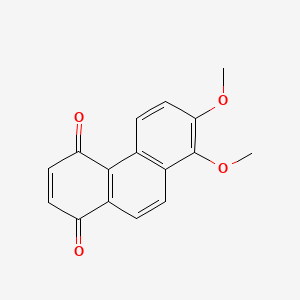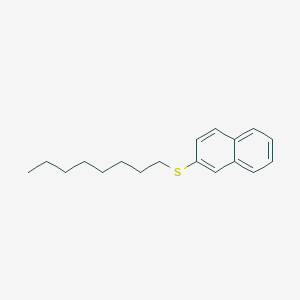
2-(Octylsulfanyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octylsulfanyl)naphthalene is an organic compound with the molecular formula C18H24S. It consists of a naphthalene ring substituted with an octylsulfanyl group at the 2-position. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylsulfanyl)naphthalene typically involves the reaction of naphthalene with octylthiol in the presence of a suitable catalyst. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with octylthiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group, yielding naphthalene.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, particularly at the 1-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Naphthalene.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
2-(Octylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other naphthalene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Octylsulfanyl)naphthalene involves its interaction with molecular targets through its naphthalene ring and octylsulfanyl group. The compound can undergo electrophilic aromatic substitution reactions, where the naphthalene ring acts as an electron-rich site for electrophiles. The octylsulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound, which lacks the octylsulfanyl group.
2-(Methylsulfanyl)naphthalene: A similar compound with a methylsulfanyl group instead of an octylsulfanyl group.
2-(Phenylsulfanyl)naphthalene: A compound with a phenylsulfanyl group.
Uniqueness
2-(Octylsulfanyl)naphthalene is unique due to the presence of the long octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry .
Propriétés
| 75052-55-0 | |
Formule moléculaire |
C18H24S |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-octylsulfanylnaphthalene |
InChI |
InChI=1S/C18H24S/c1-2-3-4-5-6-9-14-19-18-13-12-16-10-7-8-11-17(16)15-18/h7-8,10-13,15H,2-6,9,14H2,1H3 |
Clé InChI |
GZLUXHBZVNGMSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



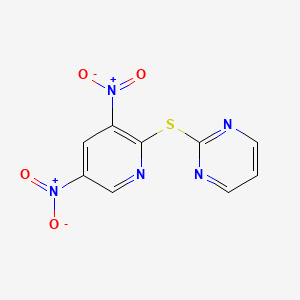
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
